molecular formula C7H13BF3KO2 B1421070 Potassium 3-trifluoroboratopropionate tert-butyl ester CAS No. 1023357-66-5

Potassium 3-trifluoroboratopropionate tert-butyl ester

Cat. No. B1421070
M. Wt: 236.08 g/mol
InChI Key: SCIFNXNSQDOFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-trifluoroboratopropanoate tert-butyl ester is a chemical compound with the molecular formula C7H13BF3KO2 and a molecular weight of 236.08 g/mol . It belongs to the category of Trifluoroborate Salts .


Molecular Structure Analysis

The molecular structure of Potassium 3-trifluoroboratopropanoate tert-butyl ester is consistent with its molecular formula C7H13BF3KO2 . Further details about its structure are not available in the search results.


Chemical Reactions Analysis

Potassium 3-trifluoroboratopropanoate tert-butyl ester is involved in various coupling reactions. These include copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation, Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl or alkyl halides and triflates .


Physical And Chemical Properties Analysis

Potassium 3-trifluoroboratopropanoate tert-butyl ester is a solid that should be stored at room temperature . Its purity, as determined by 1H-NMR and 19F-NMR, is greater than 95% .

Scientific Research Applications

Direct Synthesis of tert-Butyl Esters

A significant application of tert-butyl esters in scientific research is their direct synthesis, which is pivotal in synthetic organic chemistry. Degennaro et al. (2016) developed a straightforward method utilizing flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This process proved to be more efficient, versatile, and sustainable than traditional batch methods, highlighting the importance of tert-butyl esters in chemical synthesis (Degennaro et al., 2016).

Modular Synthesis of Complex Molecules

In the realm of radiopharmaceuticals, the modular synthesis of complex molecules using tert-butyl esters as intermediates plays a crucial role. Price et al. (2014) demonstrated a new protection chemistry approach in the synthesis of ligands like H2dedpa and H4octapa, crucial for radiopharmaceutical applications. The use of labile tert-butyl esters as protecting groups for picolinic acid moieties, instead of the traditionally used methyl esters, allowed for deprotection under milder conditions, showcasing the utility of tert-butyl esters in the synthesis of complex molecules for medical applications (Price et al., 2014).

Solvent Applications in Electrochemistry

Tert-butyl esters also find applications as solvents in electrochemical systems. Schütter et al. (2017) identified 3-cyanopropionic acid methyl ester as a promising solvent for Electrochemical Double Layer Capacitors (EDLCs) through computational screening. This study highlighted the importance of exploring tert-butyl esters and related compounds as solvents in high-voltage electrochemical applications, offering new avenues for energy storage technologies (Schütter et al., 2017).

Catalysis and Organic Synthesis

In organic synthesis, tert-butyl esters serve as critical intermediates in various catalytic processes. Yamamoto et al. (2012) described the enantioselective synthesis of α-hydroxy esters through ruthenium-catalyzed 1,2-addition of arylboronic acids to tert-butyl glyoxylate. The high enantioselectivities achieved in this process underscore the significance of tert-butyl esters in facilitating catalytic reactions that yield optically active compounds, crucial for pharmaceutical synthesis (Yamamoto et al., 2012).

Safety And Hazards

The toxicological and pharmacological properties of Potassium 3-trifluoroboratopropanoate tert-butyl ester are not fully known . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFNXNSQDOFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678455
Record name Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-trifluoroboratopropionate tert-butyl ester

CAS RN

1023357-66-5
Record name Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium [3-(tert-butoxy)-3-oxopropyl]trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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